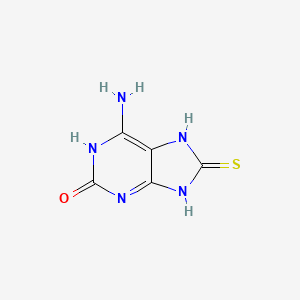
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one is a chemical compound known for its unique structure and properties. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one typically involves multi-step organic reactions. The process often starts with the preparation of the purine ring system, followed by the introduction of amino and sulfanylidene groups. Common reagents used in these reactions include ammonia, thiourea, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The pathways involved may include inhibition of DNA or RNA synthesis, disruption of enzyme activity, or modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6-Amino-1,3-dimethyluracil: Another purine derivative with similar structural features.
8-Mercaptoadenine: Contains a sulfanylidene group similar to 6-Amino-8-sulfanylidene-1,3,7,8-tetrahydro-2H-purin-2-one.
6-Thioguanine: A purine analog used in chemotherapy.
Uniqueness: this compound is unique due to its specific combination of amino and sulfanylidene groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
57071-62-2 |
|---|---|
Molekularformel |
C5H5N5OS |
Molekulargewicht |
183.19 g/mol |
IUPAC-Name |
6-amino-8-sulfanylidene-7,9-dihydro-1H-purin-2-one |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(9-4(11)8-2)10-5(12)7-1/h(H5,6,7,8,9,10,11,12) |
InChI-Schlüssel |
CTVTZBOENQAULJ-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)N=C1NC(=S)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


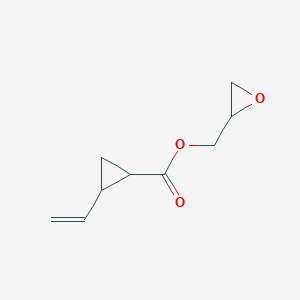
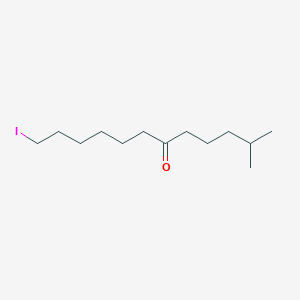
![1-Chloro-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14618792.png)
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)

![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
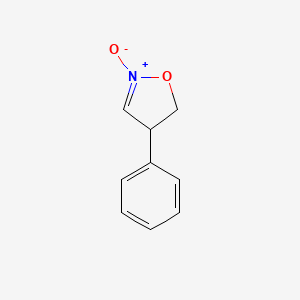

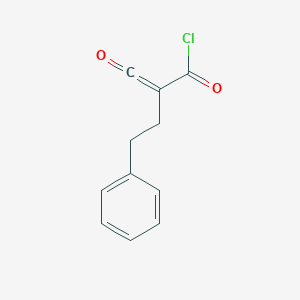

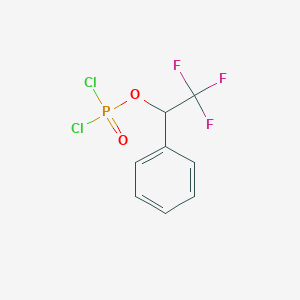
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)
